REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=[CH:5][N:4]=1)#N.[OH-:13].[K+].Cl.[OH2:16]>>[CH3:10][O:9][C:8]1[C:3]([C:1]([OH:16])=[O:13])=[N:4][CH:5]=[CH:6][C:7]=1[O:11][CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC(=C1OC)OC
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added gently to pH=2-3
|
Type
|
CONCENTRATION
|
Details
|
After concentration to dryness
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted three times with hot methanol
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
There is obtained a solid used crude
|
Name
|
|
Type
|
|
Smiles
|
COC=1C(=NC=CC1OC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |